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molecular formula C9H6BrNO B023616 6-Bromoquinolin-2(1H)-one CAS No. 1810-66-8

6-Bromoquinolin-2(1H)-one

Cat. No. B023616
M. Wt: 224.05 g/mol
InChI Key: YLAFBGATSQRSTB-UHFFFAOYSA-N
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Patent
US08618132B2

Procedure details

37.8 g (0.14 mol) (E)-N-(4-bromo-phenyl)-3-ethoxy-acrylamide are added batchwise to 200 mL concentrated sulphuric acid and stirred for 2 h at RT. Then the reaction mixture is poured into ice water, the precipitate is filtered off and washed with water. The solid is dried at 70° C. in the drying cupboard.
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])/[CH:10]=[CH:11]/OCC)=[CH:4][CH:3]=1>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[NH:8][C:9](=[O:15])[CH:10]=[CH:11]2

Inputs

Step One
Name
Quantity
37.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC(\C=C\OCC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid is dried at 70° C. in the drying cupboard

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C2C=CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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